1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine 1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
Brand Name: Vulcanchem
CAS No.: 2034361-12-9
VCID: VC6582419
InChI: InChI=1S/C17H17BrN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-13(11-20)19-7-5-16-12(9-19)6-8-22-16/h1-4,6,8,13H,5,7,9-11H2
SMILES: C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=CC=C4Br
Molecular Formula: C17H17BrN2OS
Molecular Weight: 377.3

1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine

CAS No.: 2034361-12-9

Cat. No.: VC6582419

Molecular Formula: C17H17BrN2OS

Molecular Weight: 377.3

* For research use only. Not for human or veterinary use.

1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine - 2034361-12-9

Specification

CAS No. 2034361-12-9
Molecular Formula C17H17BrN2OS
Molecular Weight 377.3
IUPAC Name (2-bromophenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone
Standard InChI InChI=1S/C17H17BrN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-13(11-20)19-7-5-16-12(9-19)6-8-22-16/h1-4,6,8,13H,5,7,9-11H2
Standard InChI Key MGNXKVLTHWYSTI-UHFFFAOYSA-N
SMILES C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=CC=C4Br

Introduction

Structural and Chemical Characterization

Molecular Architecture

The molecular formula of 1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is C₁₇H₁₇BrN₂OS, with a molar mass of 377.3 g/mol. Its IUPAC name, (2-bromophenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone, reflects three key components:

  • A 2-bromobenzoyl group at position 1 of the azetidine ring, contributing electrophilic character and potential halogen-bonding interactions.

  • A thieno[3,2-c]pyridine system, a bicyclic structure merging thiophene and pyridine rings, known for electronic delocalization and redox activity.

  • An azetidine ring (a four-membered nitrogen-containing cycle), which imposes ring strain and conformational constraints that may enhance target binding specificity.

The Standard InChIKey (MGNXKVLTHWYSTI-UHFFFAOYSA-N) and SMILES (C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=CC=C4Br) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2034361-12-9
Molecular FormulaC₁₇H₁₇BrN₂OS
Molecular Weight377.3 g/mol
IUPAC Name(2-bromophenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone
SMILESC1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=CC=C4Br
SolubilityNot reported

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) are unavailable, computational models predict distinct electronic features. The bromobenzoyl group likely exhibits absorption bands near 1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br stretch). The thienopyridine moiety may contribute aromatic π→π* transitions in the UV range (250–300 nm). Quantum mechanical calculations could further elucidate charge distribution and reactive sites, aiding in rational drug design.

Synthetic Pathways and Challenges

Key Disconnections

  • Azetidine-thienopyridine linkage: Coupling a preformed azetidine derivative with a functionalized thienopyridine via nucleophilic substitution or cross-coupling.

  • Bromobenzoyl incorporation: Acylation of the azetidine nitrogen using 2-bromobenzoyl chloride under Schotten-Baumann conditions.

Biological Activity and Mechanistic Hypotheses

Pharmacophore Analysis

The compound’s structure aligns with pharmacophores of known bioactive agents:

  • Thienopyridines: Antiplatelet drugs (e.g., clopidogrel) inhibit P2Y12 receptors via metabolic activation to thiol derivatives. The thieno[3,2-c]pyridine system here may undergo analogous redox transformations.

  • Azetidines: Present in protease inhibitors and kinase modulators, their strained rings enhance binding entropy and resist enzymatic degradation.

  • Bromobenzoyl group: Halogenated aromatics frequently mediate target engagement through hydrophobic and halogen-bonding interactions.

Putative Targets and Pathways

  • Kinase inhibition: The planar thienopyridine could compete with ATP in kinase binding pockets.

  • GPCR modulation: Azetidines are prevalent in G protein-coupled receptor ligands, suggesting potential activity in neurological or inflammatory pathways.

  • Antimicrobial activity: Brominated aromatics and nitrogen heterocycles are common in antibiotics, though specific data are lacking.

Table 2: Structural Analogues and Their Activities

Compound ClassExample DrugTarget/ActivityRelevance to Subject Compound
ThienopyridinesClopidogrelP2Y12 antagonistShared thienopyridine core
Azetidine-containingCefozopranβ-Lactam antibioticStrain-enhanced reactivity
Brominated aromaticsBromocriptineDopamine receptor agonistHalogen-mediated target binding

Research Gaps and Future Directions

  • Synthetic accessibility: Develop reproducible routes with chiral resolution capabilities.

  • ADMET profiling: Assess solubility, metabolic stability, and permeability using in vitro models.

  • Target deconvolution: Employ phenotypic screening and chemoproteomics to identify molecular targets.

  • Structure-activity relationships: Synthesize analogues varying the bromine position and azetidine substituents.

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